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Abstract
Tangshenoside I is a significant phenylpropanoid glycoside first identified in the roots of

Codonopsis species, plants with a long history of use in traditional Chinese medicine.

Structurally, it is characterized as a syringin molecule linked to a meglutol glucoside. This

compound has garnered scientific interest due to its diverse pharmacological activities, most

notably its potential to ameliorate skeletal muscle atrophy and its inhibitory effects on bacterial

neuraminidase. This technical guide provides a comprehensive overview of the discovery,

history, chemical properties, and biological activities of Tangshenoside I. It includes detailed

experimental protocols for its isolation and biological evaluation, quantitative data on its

efficacy, and diagrams of the key signaling pathways it modulates, serving as a foundational

resource for researchers in natural product chemistry, pharmacology, and drug development.

Discovery and History
Tangshenoside I is a naturally occurring compound predominantly isolated from plants of the

Codonopsis genus (family Campanulaceae), which have been used for centuries in traditional

Chinese medicine to enhance vitality and treat various ailments.[1][2][3] The first documented

isolation of Tangshenoside I, along with several related compounds (Tangshenosides II, III,

and IV), was from the roots of Codonopsis tangshen Oliv., a plant known as "Chuan-dangshen"

in China.[4] Subsequent research has confirmed its presence in other medicinally important

species, including Codonopsis pilosula ("Dangshen"), Codonopsis lanceolata, and Codonopsis
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ussuriensis.[5] Tangshenoside I is considered a major and characteristic constituent of the

Codonopsis genus.[5]

Chemical Properties
Tangshenoside I is a complex phenylpropanoid glycoside. Its structure consists of a syringin

core (a derivative of sinapyl alcohol) attached to a 3-hydroxy-3-methyl-glutarate moiety, which

is further glycosylated.[5]

Property Value Reference

Molecular Formula C₂₉H₄₂O₁₈ PubChem

Molecular Weight 678.6 g/mol PubChem

IUPAC Name

(3S)-5-[(E)-3-[3,5-dimethoxy-4-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxyphenyl]prop-2-enoxy]-3-

methyl-5-oxo-3-

[(2S,3R,4S,5S,6R)-3,4,5-

trihydroxy-6-

(hydroxymethyl)oxan-2-

yl]oxypentanoic acid

PubChem

CAS Number 117278-74-7 PubChem

Structure Elucidation: The chemical structure of Tangshenoside I has been elucidated using a

combination of spectroscopic techniques. Mass spectrometry (MS) provides the molecular

weight and fragmentation patterns, while one-dimensional (1D) and two-dimensional (2D)

Nuclear Magnetic Resonance (NMR) spectroscopy (including ¹H NMR, ¹³C NMR, COSY,

HSQC, and HMBC) are used to determine the precise connectivity of atoms and the

stereochemistry of the molecule. The identification is typically confirmed by comparing the

acquired spectroscopic data with values reported in the literature.

Experimental Protocols
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Isolation and Purification of Tangshenoside I
The following protocol is a generalized procedure for the isolation of Tangshenoside I from

dried Codonopsis roots.

1. Extraction:

Air-dried and powdered roots of Codonopsis sp. are extracted exhaustively with methanol

(MeOH) at room temperature.

The resulting extracts are combined and concentrated under reduced pressure to yield a

crude methanolic extract.

2. Fractionation:

The crude extract is suspended in water and partitioned successively with solvents of

increasing polarity, such as n-hexane, chloroform, ethyl acetate, and n-butanol.

Tangshenoside I, being a polar glycoside, is typically enriched in the n-butanol fraction.

The n-butanol fraction is concentrated in vacuo.

3. Chromatographic Purification:

Column Chromatography: The dried n-butanol fraction is subjected to column

chromatography on a silica gel or octadecyl silica (ODS) C18 resin.

A gradient elution is performed, starting with a less polar solvent system (e.g., chloroform-

methanol) and gradually increasing the polarity (e.g., increasing the methanol concentration).

Fractions are collected and monitored by Thin Layer Chromatography (TLC) or High-

Performance Liquid Chromatography (HPLC). Fractions containing Tangshenoside I are

pooled.

Preparative HPLC: Further purification is achieved using preparative reversed-phase HPLC

on a C18 column.

Mobile Phase: A gradient of acetonitrile (ACN) in water (often with 0.1% formic acid) is

commonly used. For example, a linear gradient from 10% to 40% ACN over 60 minutes.
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Detection: UV detection at approximately 260 nm.

The peak corresponding to Tangshenoside I is collected.

The purified compound is obtained after removal of the solvent, and its purity is confirmed by

analytical HPLC (purity should be >95%).
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Workflow for the isolation of Tangshenoside I.
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In Vitro Model of Muscle Atrophy
This protocol describes the induction of muscle atrophy in C2C12 myotubes using

dexamethasone (Dex) and treatment with Tangshenoside I.[5][3]

1. Cell Culture and Differentiation:

C2C12 myoblasts are cultured in Dulbecco's Modified Eagle's Medium (DMEM)

supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in

a 5% CO₂ incubator.

To induce differentiation into myotubes, the growth medium is replaced with DMEM

containing 2% horse serum when cells reach 80-90% confluency. The differentiation medium

is changed every two days for 4-5 days.

2. Induction of Atrophy and Treatment:

Differentiated C2C12 myotubes are treated with 100 µM dexamethasone (in DMSO) to

induce atrophy.

Concurrently, cells are treated with various concentrations of Tangshenoside I (e.g., 1, 5, 10

µM) or vehicle control (DMSO).

Cells are incubated for 24-48 hours.

3. Analysis:

Myotube Diameter Measurement: Cells are fixed and stained (e.g., with Giemsa or

immunofluorescence for myosin heavy chain). Images are captured using a microscope, and

the diameter of at least 50-100 myotubes per group is measured using image analysis

software (e.g., ImageJ).

Western Blot Analysis: Cell lysates are collected for protein quantification. Proteins of interest

(e.g., p-Akt, p-mTOR, Atrogin-1, MuRF1) are separated by SDS-PAGE, transferred to a

PVDF membrane, and probed with specific primary and secondary antibodies. Protein bands

are visualized and quantified by densitometry.
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Bacterial Neuraminidase Inhibition Assay
This protocol is for determining the IC₅₀ value of Tangshenoside I against bacterial

neuraminidase.[6]

1. Reagents and Materials:

Clostridium perfringens neuraminidase (EC 3.2.1.18).

Fluorogenic substrate: 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA).

Assay buffer: Tris buffer (pH 7.5).

Tangshenoside I stock solution (in DMSO).

96-well microplate (black, for fluorescence).

Fluorescence microplate reader.

2. Assay Procedure:

In a 96-well microplate, add 10 µL of various concentrations of Tangshenoside I (or vehicle

control).

Add 90 µL of the MUNANA substrate solution (final concentration 0.1 mM).

Initiate the reaction by adding 10 µL of neuraminidase solution (final concentration 0.2

units/mL).

Incubate the plate at 37°C for 30-60 minutes, protected from light.

Stop the reaction by adding a stop solution (e.g., 100 µL of 0.1 M NaOH in 80% ethanol).

Measure the fluorescence of the product, 4-methylumbelliferone, using a plate reader with

an excitation wavelength of ~355-365 nm and an emission wavelength of ~450-460 nm.[1][5]

[4][7]

3. Data Analysis:
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The percentage of inhibition is calculated for each concentration of Tangshenoside I relative

to the vehicle control.

The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.

Pharmacological Activities and Quantitative Data
Tangshenoside I exhibits several promising pharmacological effects. Its most well-

documented activities are the amelioration of skeletal muscle atrophy and the inhibition of

bacterial neuraminidase.
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Activity Model Key Findings
Quantitative
Data

Reference

Anti-atrophic

Dexamethasone-

induced C2C12

myotube atrophy

Restored

myotube

diameter;

Increased

phosphorylation

of Akt and

mTOR;

Decreased

expression of

Atrogin-1 and

MuRF1.

Effectively

restored

myotube

diameter at

concentrations of

1-10 µM.

[3]

Anti-atrophic

Immobilization-

induced muscle

atrophy in mice

Increased grip

strength, muscle

mass, and

muscle fiber

cross-sectional

area.

Dose-dependent

effects observed.
[5]

Enzyme

Inhibition

In vitro bacterial

neuraminidase

assay

Dose-dependent

inhibition of

neuraminidase

from Clostridium

perfringens.

IC₅₀ = 203.3 µM

Mechanism of Action: Signaling Pathways
Tangshenoside I exerts its anti-atrophic effects by modulating key signaling pathways that

regulate muscle protein synthesis and degradation.

The PI3K/Akt/mTORC1 Pathway
Tangshenoside I promotes muscle protein synthesis by activating the PI3K/Akt/mTORC1

pathway. Activation of Akt leads to the phosphorylation and activation of the mammalian target

of rapamycin complex 1 (mTORC1), a master regulator of protein synthesis. mTORC1 then
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phosphorylates downstream targets like p70S6 kinase (S6K1) and eukaryotic initiation factor

4E-binding protein 1 (4E-BP1), ultimately leading to increased translation and synthesis of

muscle proteins.[5][7]
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Tangshenoside I action on the PI3K/Akt/mTORC1 pathway.

The SIRT1/PGC-1α Pathway
In addition to promoting protein synthesis, Tangshenoside I enhances mitochondrial

biogenesis through the SIRT1/PGC-1α pathway. It upregulates the expression of Sirtuin 1

(SIRT1), which in turn deacetylates and activates the peroxisome proliferator-activated

receptor-gamma coactivator-1 alpha (PGC-1α). PGC-1α is a master regulator of mitochondrial
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biogenesis and function. By improving mitochondrial health, Tangshenoside I contributes to

the overall recovery and maintenance of muscle tissue.[5][7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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